(2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid
Description
Properties
IUPAC Name |
(2R,3S)-2-[1-(9H-fluoren-9-yl)ethoxycarbonylamino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-11(22)18(19(23)24)21-20(25)26-12(2)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-12,17-18,22H,1-2H3,(H,21,25)(H,23,24)/t11-,12?,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDYFSSQGHDKW-APGDPANTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)NC(C(C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)C1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fmoc Protection of D-allo-Threonine
A straightforward approach involves the acylation of D-allo-threonine with Fmoc chloride (Fmoc-Cl) in a biphasic system:
-
Reaction Setup :
-
Workup :
Key Challenges :
Hydroxyl Group Protection-Deprotection Approach
To prevent undesired side reactions, the β-hydroxyl group is temporarily protected before Fmoc introduction:
tert-Butyldimethylsilyl (TBDMS) Protection
-
Silylation :
-
Treat D-allo-threonine (1.0 equiv) with TBDMS-Cl (1.5 equiv) and imidazole (2.0 equiv) in dichloromethane (20 mL/g) at 25°C for 12 hours.
-
Isolate the TBDMS-protected intermediate via filtration (yield: 85–90% ).
-
-
Fmoc Acylation :
-
Desilylation :
-
Treat with tetrabutylammonium fluoride (TBAF) (1.3 equiv) in THF at 0°C for 1 hour.
-
Purify by recrystallization (ethanol/water) to obtain the target compound (yield: 90–95% ).
-
Advantages :
Solid-Phase Synthesis with Post-Assembly Modification
For integration into peptide chains, the compound can be synthesized on resin:
-
Resin Loading :
-
Fmoc Protection :
-
Cleavage :
Applications :
Analytical Characterization Data
Spectroscopic Profiles
Chromatographic Purity
| Method | Conditions | Retention Time | Purity |
|---|---|---|---|
| HPLC | C18 column, 0.1% TFA in H2O/MeCN gradient (5→95% over 20 min), 1.0 mL/min | 12.7 min | ≥98% |
Comparative Evaluation of Methods
| Method | Yield | Purity | Stereochemical Integrity |
|---|---|---|---|
| Direct Fmoc Protection | 68–72% | 95–97% | Moderate (risk of β-OH acylation) |
| TBDMS-Mediated | 75–80% | 98–99% | High (full β-OH protection) |
| Solid-Phase | 65–70% | 97–98% | High (resin-controlled environment) |
Industrial-Scale Considerations
-
Cost Efficiency : TBDMS protection adds 2–3 steps but improves overall yield by 15–20% compared to direct acylation.
-
Environmental Impact : Dichloromethane and DMF usage necessitates solvent recovery systems to meet green chemistry standards.
-
Regulatory Compliance : Residual TFA from solid-phase synthesis must be <0.1% per ICH guidelines.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters. Common reagents include alkyl halides for ether formation and acyl chlorides for ester formation.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of ethers and esters
Scientific Research Applications
Anticancer Research
Research has indicated that compounds featuring the fluorenylmethoxycarbonyl group exhibit significant potential in anticancer therapy. The incorporation of this moiety into peptide structures can enhance the stability and bioavailability of therapeutic agents. For instance, studies have demonstrated that Fmoc-protected amino acids can be utilized to synthesize peptide-based drugs that target specific cancer cell receptors, potentially leading to improved efficacy and reduced side effects .
Antiviral Agents
The fluorenylmethoxycarbonyl derivatives have also been investigated for their antiviral properties. The structural modifications provided by the fluorenyl group can enhance the interaction between the drug and viral proteins, thereby inhibiting viral replication. Preliminary studies suggest that compounds similar to (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid may serve as lead compounds in developing new antiviral therapies against diseases like HIV and Hepatitis C .
Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in SPPS has been well-documented. The Fmoc protecting group allows for easy deprotection under mild conditions, facilitating the stepwise assembly of peptides. This method is particularly advantageous for synthesizing complex peptides that require precise control over amino acid sequence and stereochemistry .
Enhanced Yield and Purity
Utilizing this compound in peptide synthesis not only improves yield but also enhances the purity of the final product due to the stability imparted by the fluorenyl group during synthesis. This is crucial when synthesizing therapeutic peptides where impurities can lead to adverse effects or reduced efficacy .
Nanoparticle Formulations
Recent advancements have explored the incorporation of this compound into nanoparticle formulations for targeted drug delivery. The hydrophobic nature of fluorenyl groups helps in encapsulating hydrophobic drugs within nanoparticles, improving solubility and bioavailability while allowing for controlled release profiles .
Biocompatibility and Stability
The biocompatibility of compounds containing the fluorenylmethoxycarbonyl moiety enhances their application in drug delivery systems, making them suitable for in vivo applications. Studies have shown that these compounds exhibit low toxicity and high stability under physiological conditions, which is essential for developing effective drug delivery vehicles .
Mechanism of Action
The mechanism of action of (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. During deprotection, the Fmoc group is removed under basic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous Fmoc-protected amino acids:
Key Comparative Insights
Stereochemical Variations: The (2R,3S) configuration of the target compound distinguishes it from enantiomers like (2S,3R)-hydroxybutanoic acid . Such stereochemical differences critically influence peptide chain folding and biological activity in therapeutic applications.
Functional Group Modifications: Hydroxyl vs. Methyl/Silyl Protection: The unprotected hydroxyl group in the target compound contrasts with TBDPS-protected analogs (e.g., syn-12/anti-12), which require additional deprotection steps .
Synthetic Challenges: Lower yields in syn-12/anti-12 synthesis (40–49%) suggest steric or electronic challenges absent in the target compound’s synthesis. The absence of reported yields for the target compound implies standardized protocols for Fmoc-amino acid synthesis.
Safety and Handling: Many analogs (e.g., (S)-2-(((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid) lack complete toxicity data, emphasizing the need for professional handling . Hazard statements (e.g., H302 for the (2S,3R) enantiomer) highlight risks associated with structural variations .
Applications :
Biological Activity
(2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid, also known by its CAS number 118609-38-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 355.38 g/mol
- Structure : The compound features a fluorenyl group, which is known for enhancing biological activity through structural modifications.
Antimicrobial Activity
Research indicates that compounds related to the fluorenyl structure exhibit significant antimicrobial properties. For instance, derivatives of fluorenone have shown activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . Specifically, studies have demonstrated that structural modifications can enhance the diffusion of these compounds into bacterial cells, thereby increasing their effectiveness against resistant strains .
Antitumor Activity
Fluorenone derivatives have also been investigated for their antitumor potential. Some studies suggest that these compounds act as type I topoisomerase inhibitors, which are crucial for DNA replication and repair in cancer cells. The introduction of specific side chains has been shown to improve their antiproliferative activity .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in metabolic pathways. For example, similar compounds have been reported to inhibit InhA, an enzyme critical in the fatty acid biosynthesis pathway in Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Case Studies
- Inhibition of Mycobacterium tuberculosis :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Organism/Pathway | Observed Effect |
|---|---|---|---|
| Antimicrobial | Fluorenone derivative | Staphylococcus aureus | Significant inhibition |
| Antitumor | Fluorenone derivative | Type I topoisomerase | Enhanced antiproliferative activity |
| Tuberculosis Inhibition | Fluorenone derivative | Mycobacterium tuberculosis | Potent inhibition of InhA |
Q & A
Q. What are the standard synthetic routes for preparing (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid, and how is enantiomeric purity ensured?
- Methodological Answer : The compound is typically synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group using reagents like Fmoc-Cl or Fmoc-OSu under basic conditions (e.g., NaHCO₃ or DIEA) . The hydroxy group at the 3-position is protected during synthesis (e.g., with tert-butyldimethylsilyl ether) to prevent side reactions. Enantiomeric purity is ensured by using chiral starting materials and monitored via chiral HPLC with columns like Chiralpak® IA/IB, which separate enantiomers based on stereospecific interactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the Fmoc aromatic protons (7.3–7.8 ppm) and the α-proton adjacent to the amino group (4.0–4.5 ppm). The hydroxy proton may appear as a broad singlet (~5 ppm) but is often absent due to exchange .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and carboxylic acid) and hydroxy groups (~3200–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₂NO₅: 368.15) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store at –20°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Desiccants like silica gel should be used to minimize hydrolysis of the Fmoc group. Avoid prolonged exposure to light, as the fluorenyl moiety is UV-sensitive .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields during solid-phase peptide synthesis (SPPS) using this compound?
- Methodological Answer : Low yields often result from incomplete Fmoc deprotection or side reactions (e.g., aspartimide formation). Optimize deprotection with 20% piperidine in DMF (2 × 5 min) and monitor by Kaiser test. If aspartimide is suspected, incorporate 0.1 M HOBt during coupling to suppress racemization. Use LC-MS to identify truncated peptides and adjust coupling times/temperatures accordingly .
Q. What strategies mitigate β-elimination of the 3-hydroxy group during acidic cleavage from resin?
- Methodological Answer : β-elimination is minimized by using cleavage cocktails with scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) at 0–4°C for ≤2 hours. Alternatively, replace TFA with milder acids like HFIP (hexafluoroisopropanol) in dichloromethane for acid-labile peptides .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s hydroxy/amino groups and active-site residues (e.g., hydrogen bonding with catalytic serine in proteases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What analytical approaches distinguish between diastereomers or epimeric byproducts formed during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Daicel Chiralpak® AD-H column with hexane:isopropanol (80:20) to separate epimers. Retention times vary by >2 min for (2R,3S) vs. (2S,3R) .
- NOESY NMR : Detect spatial proximity between the 3-hydroxy proton and adjacent protons to confirm stereochemistry .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability in aqueous buffers?
- Methodological Answer : Stability varies with pH and temperature. At pH 7.4 (physiological buffer), conduct accelerated degradation studies (40°C, 75% RH) and monitor via HPLC. Hydrolysis half-life (t₁/₂) is typically 8–12 hours. Contradictions arise from differences in buffer composition (e.g., phosphate vs. Tris), which chelate metal ions that catalyze degradation .
Q. Why do some studies report low bioactivity despite high in vitro binding affinity?
- Methodological Answer : Poor membrane permeability (logP < 1) or rapid hepatic metabolism (CYP3A4) may reduce efficacy. Use Caco-2 cell assays to measure permeability and LC-MS/MS to identify metabolites. Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance bioavailability .
Experimental Design Considerations
Q. What controls are essential when testing this compound in enzyme inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
